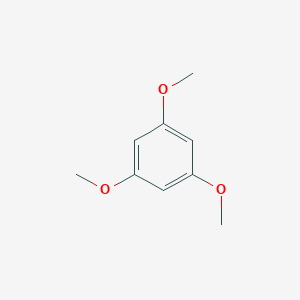

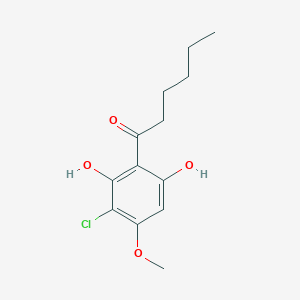

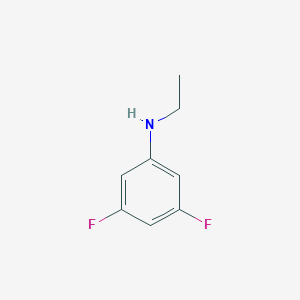

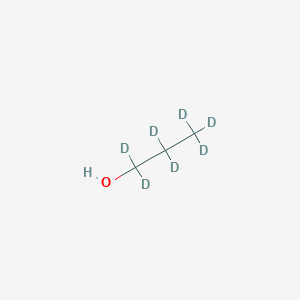

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Agent

DIF-3 has been found to have potent anti-tumor properties . It suppresses cell growth in a dose-dependent manner . This makes DIF-3 a promising lead compound for the development of anti-cancer drugs .

Mitochondrial Activity Regulator

DIF-3 has been shown to localize mainly in mitochondria and disturb mitochondrial activity . This disturbance leads to substantial mitochondrial swelling and suppression of cell growth .

Glucose Uptake Promoter

DIF-3 has been found to promote glucose uptake in mammalian cells . This property makes it a potential lead for the development of anti-obesity and anti-diabetes drugs .

Inhibitor of Mitochondrial Malate Dehydrogenase

DIF-3 has been found to directly inhibit the activity of mitochondrial malate dehydrogenase (MDH2) . This inhibition can suppress cell growth and promote glucose uptake in cells .

Glycogen Synthase Kinase-3β (GSK-3β) Activator

DIF-3 has been used as a GSK-3β activator . It has been used to determine if GSK-3β is required for the anti-inflammatory actions of certain compounds in murine microglia .

Phosphorylation Inhibitor for GSK-3β

DIF-3 has been used as a phosphorylation inhibitor for GSK-3β . It has been used to examine the links between activation of protein kinase B (PKB)/GSK-3β/Fyn axis and nuclear factor erythroid 2–related factor 2 (NRF2) retention .

GSK3β Activator for Studying Intracellular Mechanics

DIF-3 has been used as a GSK3β activator to study its effects on the intracellular mechanics along with F-actin and β-tubulin fiber networks in human primary chondrocytes .

GSK3β Activator for Studying COX2 Expression Levels

DIF-3 has been used as a GSK3β activator to study its effects on the cyclooxygenase 2 (COX2) expression levels in human primary chondrocytes in response to visfatin .

Wirkmechanismus

Differentiation-Inducing Factor-3 (DIF-3), also known as 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, is a potent bioactive compound with several beneficial biological activities .

Target of Action

The primary target of DIF-3 is the mitochondria in cells . Mitochondria are essential organelles that play a crucial role in energy production, cell signaling, and apoptosis.

Mode of Action

DIF-3 interacts with its target, the mitochondria, by penetrating cell membranes and localizing mainly in the mitochondria . It promotes the rate of oxygen consumption in a dose-dependent manner . DIF-3 also reduces the expression levels of cyclin D1 and c-Myc by facilitating their degradation via activation of GSK-3β .

Biochemical Pathways

DIF-3 affects several biochemical pathways. It inhibits the Wnt/β-catenin signaling pathway-related proteins in DLD-1 cells . This pathway plays a crucial role in cell growth and differentiation. DIF-3 also suppresses the mTOR pathway, which is involved in cell proliferation and survival .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DIF-3 are not fully elucidated, it is known that DIF-3 can penetrate cell membranes within 0.5 hours and localize mainly in mitochondria . This suggests that DIF-3 has good cellular permeability and can reach its target organelle effectively.

Result of Action

The action of DIF-3 leads to substantial mitochondrial swelling, suppressing cell growth . It also induces G0/G1 cell cycle arrest , thereby inhibiting cell proliferation. Furthermore, DIF-3 has been found to have anti-tumor effects, suggesting its potential as an anti-cancer agent .

Eigenschaften

IUPAC Name |

1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO4/c1-3-4-5-6-8(15)11-9(16)7-10(18-2)12(14)13(11)17/h7,16-17H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBMZIJMSBFBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C(C(=C(C=C1O)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150408 | |

| Record name | 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

CAS RN |

113411-17-9 | |

| Record name | 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113411179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[5-Chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol](/img/structure/B48624.png)

![n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine](/img/structure/B48635.png)